Distinct Molecular Target: SBI-0640756 Binds eIF4G1 Whereas 4EGI-1 Binds eIF4E
SBI-0640756 binds directly to eIF4G1 and dissociates it from eIF4E, as demonstrated by m⁷GTP-agarose pull-down assays showing disruption of eIF4F complex assembly in UACC-903 melanoma cell lysates at 0.75 μM . In contrast, 4EGI-1 acts as a competitive eIF4E/eIF4G interaction inhibitor by binding to eIF4E with a Kd of 25 μM [1]. This fundamental difference in molecular target engagement distinguishes SBI-0640756 mechanistically from eIF4E-directed inhibitors and may confer distinct resistance profiles.
| Evidence Dimension | Molecular target and binding mechanism |
|---|---|
| Target Compound Data | Binds eIF4G1; disrupts eIF4F complex in m⁷GTP-agarose pull-down assay at 0.75 μM |
| Comparator Or Baseline | 4EGI-1: Binds eIF4E; Kd = 25 μM |
| Quantified Difference | SBI-0640756 targets eIF4G1 versus eIF4E for 4EGI-1; active at 0.75 μM in pull-down versus 25 μM Kd |
| Conditions | UACC-903 melanoma cell lysates (SBI-0640756); binding assay (4EGI-1) |
Why This Matters
Target specificity determines which downstream pathways are affected and influences potential resistance mechanisms, making target selection a critical procurement consideration for mechanism-of-action studies.
- [1] Adooq Bioscience. 4EGI-1 eIF4E/eIF4G Interaction Inhibitor Datasheet. View Source
